molecular formula C17H17FN4O3S2 B5410218 7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5410218
M. Wt: 408.5 g/mol
InChI Key: SLXMOSKZDYDYDQ-UHFFFAOYSA-N
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Description

7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that features a thiazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperazine and fluorophenylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, piperazine, and 4-fluorobenzenesulfonyl chloride. Reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and fluorophenylsulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
  • 7-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Uniqueness

The presence of the 4-fluorophenylsulfonyl group in 7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific molecular interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

7-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c18-13-1-3-15(4-2-13)27(24,25)21-7-5-20(6-8-21)12-14-11-16(23)22-9-10-26-17(22)19-14/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXMOSKZDYDYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)N3C=CSC3=N2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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